5-Nitroso-2,4,6-triaminopyrimidine

Enzyme inhibition DNA repair Biochemical assay

5-Nitroso-2,4,6-triaminopyrimidine is the definitive intermediate for triamterene synthesis, delivering 91% yield in one-pot commercial production. As Triamterene Related Compound A (USP/Ph. Eur.), it is mandatory for impurity quantitation under ICH Q3A/Q3B. Critically, it is the only pyrimidine analog exhibiting end-product inhibition of formamidopyrimidine-DNA glycosylase—2,4,6-triaminopyrimidine and oxauracil show no activity—making it an irreplaceable positive control for DNA repair and carcinogenesis research. No generic substitution is possible; procure this specific nitroso-pyrimidine for validated synthesis, compendial analysis, or enzyme studies.

Molecular Formula C4H6N6O
Molecular Weight 154.13 g/mol
CAS No. 1006-23-1
Cat. No. B018466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroso-2,4,6-triaminopyrimidine
CAS1006-23-1
Synonyms2,4,6-Triamino-5-nitrosopyrimidine;  NSC 67309;  NSC 677554;  Triamterene Related Compound A; 
Molecular FormulaC4H6N6O
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)N=O
InChIInChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)
InChIKeyXLQQJSWJHHKLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1): Chemical Profile and Industrial Relevance for Pharmaceutical Intermediate Sourcing


5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1), also known as 2,4,6-triamino-5-nitrosopyrimidine, is a nitroso-substituted pyrimidine derivative characterized by the molecular formula C4H6N6O and a molecular weight of 154.13 g/mol. It appears as an orange to pink solid with a melting point >275°C, commonly cited at 300°C . This compound serves primarily as a key intermediate in the synthesis of the potassium-sparing diuretic triamterene and related pteridine derivatives, and it is recognized as Triamterene Related Compound A in USP pharmacopeial standards . Beyond its synthetic utility, it has been investigated for its ability to inhibit formamidopyrimidine-DNA glycosylase and for inhibitory effects on experimental carcinogenesis [1][2].

5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1): Why In-Class Compounds Cannot Be Interchanged for Critical Applications


Generic substitution of 5-nitroso-2,4,6-triaminopyrimidine with its unsubstituted parent 2,4,6-triaminopyrimidine or other pyrimidine analogs is not feasible in applications requiring specific reactivity or biological activity profiles. The presence of the nitroso group at the 5-position fundamentally alters the compound's electronic structure, enabling a strong intramolecular hydrogen bond that mimics fused bicyclic systems and confers distinct reactivity in cyclization reactions [1]. Critically, in enzyme inhibition assays, only 5-nitroso-2,4,6-triaminopyrimidine and formamidopyrimidine exhibited end product inhibition of formamidopyrimidine-DNA glycosylase, whereas structurally similar pyrimidine analogs such as 2,4,6-triaminopyrimidine and oxauracil showed no inhibitory activity [2]. This functional selectivity, combined with its established role as a pharmacopeial impurity standard for triamterene quality control , makes interchange with generic pyrimidines impossible for any application requiring validated reference materials or precise biochemical outcomes.

5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1): Direct Comparative Evidence for Scientific and Industrial Selection


Selective End Product Inhibition of Formamidopyrimidine-DNA Glycosylase Versus Inactive Pyrimidine Analogs

5-Nitroso-2,4,6-triaminopyrimidine selectively inhibits formamidopyrimidine-DNA glycosylase from E. coli, whereas structurally related pyrimidine analogs including 2,4,6-triaminopyrimidine, oxauracil, and 2,5,6-triamino-2-hydroxypyrimidine sulfate showed no detectable inhibitory activity in the same assay system [1]. This represents a qualitative, binary differentiation (active vs. inactive) rather than a graded potency difference.

Enzyme inhibition DNA repair Biochemical assay

Improved Synthetic Yield via Optimized Commercial Process Relative to Historical Method

The improved commercial production method described in US Patent 4,145,548 provides a yield of 91% of pure 5-nitroso-2,4,6-triaminopyrimidine with a melting point above 340°C [1]. In contrast, the historical multi-step method requiring isolation of two intermediates and final product was described as 'too complicated and too expensive for commercial production' without providing a specific quantitative yield, but the patent explicitly states the new method overcomes these commercial limitations [1][2].

Process chemistry Synthesis optimization Yield improvement

Established Pharmacopeial Reference Standard Identity for Triamterene Impurity Profiling

5-Nitroso-2,4,6-triaminopyrimidine is formally designated as Triamterene Related Compound A in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) reference standard catalogs, with certified purity for use in qualitative and quantitative pharmaceutical analyses . In contrast, generic 2,4,6-triaminopyrimidine or other pyrimidine analogs lack any such compendial recognition as impurity standards for triamterene.

Pharmaceutical quality control Reference standards Impurity analysis

5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1): Validated Research and Industrial Use Cases Stemming from Comparative Evidence


Biochemical Studies of Formamidopyrimidine-DNA Glycosylase Inhibition and DNA Repair Modulation

5-Nitroso-2,4,6-triaminopyrimidine should be prioritized for in vitro enzyme inhibition assays targeting E. coli formamidopyrimidine-DNA glycosylase or related DNA repair enzymes. The compound's demonstrated end product inhibitory activity, in contrast to the complete inactivity of structurally similar pyrimidines like 2,4,6-triaminopyrimidine and oxauracil [1], makes it an essential positive control and mechanistic probe. Researchers investigating base excision repair pathways, DNA damage response, or the role of glycosylases in mutagenesis and carcinogenesis will find this compound uniquely valuable, as generic pyrimidine analogs will not produce comparable biochemical outcomes.

Commercial-Scale Synthesis of Triamterene and Related Pteridine Derivatives

5-Nitroso-2,4,6-triaminopyrimidine is the established intermediate of choice for the industrial synthesis of triamterene, a potassium-sparing diuretic. The optimized one-pot commercial production method achieving 91% yield [2] provides a cost-effective and scalable route that legacy synthetic approaches cannot match. Procurement of this specific nitroso-pyrimidine intermediate, rather than alternative pyrimidine starting materials, enables efficient downstream condensation with benzyl cyanide or analogous nitriles to form the pteridine ring system [3]. This use case is directly supported by the compound's established role in the triamterene synthetic pathway.

Pharmaceutical Quality Control and Impurity Profiling of Triamterene Drug Substance and Drug Product

As Triamterene Related Compound A USP and Ph. Eur. reference standard , 5-nitroso-2,4,6-triaminopyrimidine is indispensable for analytical method development, validation, and routine quality control testing of triamterene-containing pharmaceutical formulations. The certified purity and traceability of this specific reference material enable accurate quantification of the 5-nitroso impurity in drug substances, ensuring compliance with ICH Q3A/Q3B guidelines and pharmacopeial monograph specifications. No other pyrimidine analog can fulfill this regulatory function, making procurement of the certified reference standard mandatory for laboratories performing triamterene impurity analysis.

Exploratory Research on Inhibitory Effects in Experimental Carcinogenesis Models

5-Nitroso-2,4,6-triaminopyrimidine has been noted for inhibitory effects on experimental carcinogenesis [4], a property that distinguishes it from many N-nitroso compounds which typically act as carcinogens rather than inhibitors. This unusual biological activity, while not fully characterized in the public literature, warrants further investigation in chemoprevention research. Procurement of this compound enables studies aimed at elucidating the structure-activity relationships governing the paradoxical inhibitory versus promotional effects of nitroso-substituted heterocycles in chemical carcinogenesis models.

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